molecular formula C13H12ClN3O3 B2462772 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034617-81-5

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2462772
CAS No.: 2034617-81-5
M. Wt: 293.71
InChI Key: OWJUOZZWWMUFLP-UHFFFAOYSA-N
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Description

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a methanone derivative featuring a pyrrolidine core substituted with a 3-chloropyridin-4-yloxy group and an isoxazole-5-yl carbonyl moiety.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-10-7-15-4-1-11(10)19-9-3-6-17(8-9)13(18)12-2-5-16-20-12/h1-2,4-5,7,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJUOZZWWMUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Chloropyridine Derivative Preparation: The chloropyridine moiety is often prepared by chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.

    Isoxazole Ring Formation: Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes.

    Coupling Reactions: The final step involves coupling the chloropyridine derivative with the pyrrolidine and isoxazole intermediates. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the chloropyridine and isoxazole rings could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of methanone derivatives, which are synthesized via condensation reactions. A notable example from the literature includes compounds 7a and 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene-based)methanones, synthesized using malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane and triethylamine . While these share the methanone backbone, critical structural differences influence their properties:

Property Target Compound Compound 7a Compound 7b
Core Heterocycles Pyrrolidine, 3-chloropyridine, isoxazole Pyrazole, thiophene (2,4-diamino-3-cyano) Pyrazole, thiophene (ethyl 2,4-diamino-3-carboxylate)
Functional Groups Chloropyridinyl ether, isoxazolyl carbonyl Cyano, amino, hydroxy Carboxylate ester, amino
Synthetic Conditions Not specified in evidence 1,4-dioxane, triethylamine, elemental sulfur 1,4-dioxane, triethylamine, elemental sulfur
Presumed Bioactivity Likely kinase inhibition (chloropyridine motif) Anticandidal (reported for thiophene analogs) Anticandidal (reported for thiophene analogs)

Key Comparative Insights

Heterocyclic Diversity: The target compound’s pyrrolidine and isoxazole systems contrast with the pyrazole-thiophene motifs in 7a/7b. Pyrrolidine’s flexibility may enhance conformational adaptability in target binding, whereas the rigid thiophene in 7a/7b could favor planar interactions .

Synthetic Methodology: Compounds 7a/7b were synthesized via Gewald-like reactions using sulfur and cyano precursors in 1,4-dioxane .

Physicochemical Properties: The chlorine atom in the target compound likely increases logP (lipophilicity) compared to 7a/7b, which possess polar cyano/carboxylate groups. This could enhance blood-brain barrier penetration but reduce aqueous solubility. Isoxazole’s metabolic stability may offer pharmacokinetic advantages over thiophene, which is prone to oxidative metabolism.

Biological Implications: Thiophene-based methanones (7a/7b) demonstrated anticandidal activity in prior studies, attributed to their electron-deficient aromatic systems .

Research Findings and Data Gaps

  • Activity Data: No direct bioactivity data for the target compound is available in the provided evidence. However, structural analogs like 7a/7b highlight the importance of heterocycle choice in dictating target specificity.
  • Synthetic Optimization: confirms that 1,4-dioxane and triethylamine are effective for methanone synthesis, but the target compound may require tailored conditions due to its bulky substituents.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone , identified by its CAS number 2034314-65-1 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} with a molecular weight of 388.9 g/mol . The structure features multiple heterocyclic rings, including pyridine, pyrrolidine, and isoxazole moieties, which are known for their diverse biological activities.

PropertyValue
CAS Number2034314-65-1
Molecular FormulaC₁₈H₁₇ClN₄O₂
Molecular Weight388.9 g/mol
Main Functional GroupsPyridine, Pyrrolidine, Isoxazole

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine and isoxazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Isoxazole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Pyrrolidine-based compounds are known to modulate inflammatory pathways.

Anticancer Activity

A study on related compounds demonstrated that certain isoxazole derivatives could induce apoptosis in cancer cell lines. The mechanism typically involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased apoptosis rates in cancer cells.

Antimicrobial Activity

Research has shown that derivatives with similar structures exhibit broad-spectrum antimicrobial properties. For instance, a compound with a chlorinated pyridine moiety was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Studies :
    • A series of experiments conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the introduction of chlorinated pyridine significantly enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Antimicrobial Testing :
    • In vitro studies indicated that related compounds exhibited IC50 values ranging from 10 to 30 µg/mL against various pathogens, highlighting their potential as therapeutic agents in treating infections .

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